4-Methoxythiophene-3-carbaldehyde
Overview
Description
4-Methoxythiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a methoxy group (-OCH3) at the fourth position and an aldehyde group (-CHO) at the third position of the thiophene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxythiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-methoxythiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents to introduce the aldehyde group at the desired position on the thiophene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxythiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Methoxythiophene-3-carboxylic acid
Reduction: 4-Methoxythiophene-3-methanol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Methoxythiophene-3-carbaldehyde is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in the synthesis of heterocyclic compounds with biological activity.
Mechanism of Action
The mechanism of action of 4-methoxythiophene-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition and condensation reactions. The methoxy group can influence the electronic properties of the thiophene ring, affecting its reactivity and interactions with other molecules. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
4-Methylthiophene-2-carboxaldehyde: Similar structure but with a methyl group instead of a methoxy group.
3-Hydroxythiophene-2-carbaldehyde: Contains a hydroxyl group instead of a methoxy group.
4-Methoxythiophene-2-carboxaldehyde: Similar structure but with the aldehyde group at the second position.
Uniqueness: 4-Methoxythiophene-3-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups on the thiophene ring. This arrangement imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
4-methoxythiophene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGBVOQLKUEKQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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